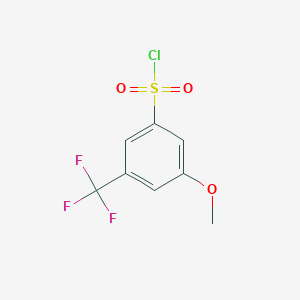

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJFHWJIWNJCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693493 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146355-33-0 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride chemical properties

An In-Depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive sulfonyl chloride handle, an electron-withdrawing trifluoromethyl group, and an electron-donating methoxy group—provides a sophisticated tool for molecular design. The trifluoromethyl (-CF3) group is a privileged moiety in pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The sulfonyl chloride group serves as a robust electrophilic site for covalently linking the scaffold to various nucleophiles, most notably forming the sulfonamide linkage, a cornerstone of many approved drugs. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Reference(s) |

| CAS Number | 1146355-33-0 | [3][4][5] |

| Molecular Formula | C₈H₆ClF₃O₃S | [3][5] |

| Molecular Weight | 274.64 g/mol | [3][5] |

| Appearance | White crystalline solid | [5] |

| Boiling Point | 310.5 ± 42.0 °C (Predicted) | [5] |

| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [5] |

| Canonical SMILES | COC1=CC(C(F)(F)F)=CC(S(=O)(=O)Cl)=C1 | [4] |

| InChI | InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | [3][4] |

| InChIKey | JCJFHWJIWNJCOC-UHFFFAOYSA-N | [3] |

Section 2: Synthesis and Characterization

Synthetic Strategy: The Diazotization Approach

While several methods exist for the preparation of arylsulfonyl chlorides, the most reliable and regioselective route for this specific molecule starts from the corresponding aniline, 3-methoxy-5-(trifluoromethyl)aniline. This method, a variation of the Sandmeyer reaction, involves two key steps:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which decomposes the diazonium salt and introduces the -SO₂Cl group onto the aromatic ring.

Causality: Maintaining a low temperature (typically -15°C to -5°C) during diazotization is critical.[6] Diazonium salts are thermally unstable; exceeding this temperature range leads to premature decomposition and the formation of unwanted phenolic byproducts, significantly reducing the yield and purity of the final product.[6] This method is preferred over direct chlorosulfonation of the parent anisole derivative, which could lead to a mixture of isomers and potential side reactions.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for preparing substituted arylsulfonyl chlorides and should be performed by trained chemists in a well-ventilated fume hood.[6]

Materials:

-

3-methoxy-5-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a saturated solution in acetic acid

-

Copper(I) Chloride (CuCl)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Acidic Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.

-

Cooling: Cool the mixture to between -10°C and -5°C using a dry ice/acetone bath. Ensure the amine salt remains in suspension.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the cold amine suspension, ensuring the internal temperature does not rise above -5°C.[6] The formation of a clear solution or a fine, pale suspension indicates the formation of the diazonium salt. Stir for an additional 30 minutes at this temperature.

-

Catalyst-SO₂ Slurry: In a separate, larger flask, prepare a slurry of copper(I) chloride (0.1 eq) in a saturated solution of sulfur dioxide in glacial acetic acid. Cool this mixture to 0°C.

-

Addition and Decomposition: Slowly add the cold diazonium salt solution to the SO₂/CuCl slurry. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature below 15°C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup: Pour the reaction mixture into a large volume of ice water. Extract the aqueous phase three times with diethyl ether.

-

Neutralization: Combine the organic extracts and carefully wash with water, followed by saturated sodium bicarbonate solution until effervescence stops. Caution: Significant gas evolution occurs during this step due to the neutralization of residual acid.[6]

-

Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride.

-

Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield a pure, white crystalline solid.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

¹H & ¹⁹F NMR: To confirm the aromatic substitution pattern and the presence of the methoxy and trifluoromethyl groups.

-

IR Spectroscopy: To identify the characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the ranges of 1348-1380 cm⁻¹ and 1150-1200 cm⁻¹.[7]

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of the two oxygen atoms, the chlorine atom, and the trifluoromethyl-substituted benzene ring. The -CF₃ group, in particular, enhances the Lewis acidity of the sulfur center, making the compound highly reactive towards nucleophiles.[7] This heightened reactivity allows for efficient reactions under mild conditions, a desirable trait in complex molecule synthesis.

Key Reactions in Drug Synthesis

Sulfonamide Formation: The most prominent reaction of this compound is with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry. The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to quench the HCl byproduct.

General Reaction: R-NH₂ + Cl-SO₂-Ar → R-NH-SO₂-Ar + HCl

Sulfonate Ester Formation: Reaction with alcohols or phenols yields the corresponding sulfonate esters. While less common in final drug structures, sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic intermediates.

General Reaction: R-OH + Cl-SO₂-Ar → R-O-SO₂-Ar + HCl

Reaction Mechanism Diagram

Caption: General mechanism for nucleophilic substitution.

Section 4: Applications in Drug Discovery and Development

Role as a Privileged Synthetic Building Block

This compound is not a therapeutic agent itself but a high-value intermediate. It allows for the strategic installation of the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety onto a lead compound. This modification can drastically alter a molecule's pharmacological profile.[1]

The Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a -CF₃ group is a well-established strategy in drug design to optimize lead compounds.[8] Its key benefits include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can increase the drug's half-life and bioavailability.

-

Enhanced Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its biological target.[2]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and receptor binding.

Illustrative Application in Kinase Inhibitor Design

Many modern cancer therapies target protein kinases. A common strategy is to design inhibitors that bind to the ATP-binding pocket of the kinase. The sulfonamide group can act as a hydrogen bond acceptor or donor, anchoring the inhibitor to the kinase's hinge region. The substituted aromatic ring can then occupy an adjacent hydrophobic pocket.

Caption: Drug candidate blocking the ATP binding site.

Section 5: Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling.

Hazard Identification:

-

GHS Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]

-

Corrosivity: Like most sulfonyl chlorides, it is corrosive and will cause burns upon direct contact with skin or eyes.[10][11]

-

Moisture Sensitivity: It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[10]

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a certified chemical fume hood.[10]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[9]

-

Avoid creating dust. Use engineering controls to minimize exposure.

-

Have an emergency eyewash station and safety shower readily accessible.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

To prevent degradation from moisture, store under an inert atmosphere (e.g., nitrogen or argon).

-

Keep away from incompatible materials such as water, alcohols, amines, and strong bases.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[11]

Section 6: Conclusion

This compound is a powerful and versatile reagent for drug discovery and development. Its carefully arranged functional groups offer a pre-packaged solution for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for leveraging its full potential in the synthesis of next-generation therapeutics. By adhering to strict safety protocols, researchers can effectively and safely utilize this building block to advance their research programs.

References

-

3-Fluoro-5-(methoxymethyl)benzenesulfonyl chloride | C8H8ClFO3S. PubChem. [Link]

-

3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE 916420-92-3 wiki. Molbase. [Link]

-

Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. [Link]

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-methoxy-5-(trifluoromethyl)benzenesulphonyl chloride | 1146355-33-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]

- 8. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. echemi.com [echemi.com]

A Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Structure, Reactivity, and Application

This guide provides an in-depth analysis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 1146355-33-0), a key building block in modern medicinal chemistry and organic synthesis. We will explore its unique structural characteristics, the resulting chemical reactivity, and its applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: A Strategically Designed Reagent

This compound is an aromatic sulfonyl chloride that has gained prominence as a valuable scaffold in drug design. Its structure is strategically substituted with two electronically opposing groups—a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group. This unique substitution pattern significantly influences the molecule's physicochemical properties and reactivity, making it an attractive component for creating complex sulfonamides and other derivatives with desirable pharmacological profiles. The incorporation of the trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4]

Physicochemical and Structural Properties

The core of this reagent's utility lies in the interplay of its functional groups on the benzene ring. The sulfonyl chloride (-SO₂Cl) is a powerful electrophilic group, making it the primary site for nucleophilic attack in synthesis.[5][6] The substituents at the meta-positions, -OCH₃ and -CF₃, modulate this reactivity.

| Property | Value | Source |

| CAS Number | 1146355-33-0 | [7][8][9] |

| Molecular Formula | C₈H₆ClF₃O₃S | [7][9] |

| Molecular Weight | 274.64 g/mol | [7][9] |

| Physical Form | White crystalline solid | [9] |

| Boiling Point | 310.5 ± 42.0 °C (Predicted) | [9] |

| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [9] |

| Purity | Typically ≥97% | [10] |

The Influence of Substituents

The electronic properties of the benzene ring are crucial to the reactivity of the sulfonyl chloride group.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][11] It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the sulfonyl chloride's sulfur atom.[12] This increased electrophilicity makes the molecule highly reactive towards nucleophiles. Furthermore, the -CF₃ group is a lipophilic moiety that can improve a drug candidate's ability to cross cell membranes.[1][2]

-

Methoxy Group (-OCH₃): In contrast, the methoxy group is an electron-donating group through resonance, while being weakly electron-withdrawing through induction.[13] This donation of electron density can subtly modulate the overall reactivity of the ring.

The meta-positioning of these two groups creates a unique electronic environment that influences the regioselectivity of further reactions and the conformational properties of the resulting derivatives.

Caption: Electronic effects on the sulfonyl chloride.

Synthesis and Reactivity

Synthesis

Arylsulfonyl chlorides are typically synthesized from the corresponding aniline derivatives. A common route involves diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide, a process known as the Sandmeyer reaction.[14][15] For this compound, the synthesis would start from 3-methoxy-5-(trifluoromethyl)aniline.

Core Reactivity: Sulfonamide Formation

The primary application of this reagent is in the synthesis of sulfonamides, a critical functional group (pharmacophore) found in a vast number of therapeutic agents.[16] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Causality in Experimental Choices:

-

Base: The reaction generates hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the reactant amine, which would render it non-nucleophilic. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used.[17]

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the highly reactive sulfonyl chloride.

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Caption: General Workflow for Sulfonamide Synthesis.

Applications in Drug Discovery

The trifluoromethyl group is a privileged moiety in medicinal chemistry.[18] Its inclusion can significantly enhance a molecule's pharmacological profile by increasing metabolic stability (by blocking sites of oxidation) and improving membrane permeability due to its lipophilic nature.[1][2][3]

By using this compound, medicinal chemists can readily introduce the 3-methoxy-5-(trifluoromethyl)phenylsulfonyl group into drug candidates. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While specific drug examples containing this exact fragment are proprietary or in early development, the strategy of using substituted arylsulfonyl chlorides is fundamental to the synthesis of drugs across many therapeutic areas, including diuretics, antibiotics, and kinase inhibitors.

Standard Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of a sulfonamide using this compound.

Objective: To synthesize N-benzyl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.05 eq) and anhydrous DCM. Stir the solution until the amine is fully dissolved.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a separate flask with a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Scientific Rationale: Slow, dropwise addition is critical to control the exothermicity of the reaction and prevent the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 1-4 hours).

-

Quenching & Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Scientific Rationale: The HCl wash removes excess TEA and any remaining unreacted benzylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash aids in the separation of the organic and aqueous layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-3-methoxy-5-(trifluoromethyl)benzenesulfonamide.

Safety and Handling

-

Hazard Statements: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[9]

-

Precautionary Measures: Handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Moisture Sensitivity: As a sulfonyl chloride, this compound is highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container in a dry environment, preferably in a desiccator.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis and medicinal chemistry. The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group creates a unique reagent that is primed for efficient reaction with nucleophiles to form complex sulfonamides. Its use allows for the direct incorporation of a metabolically robust and lipophilic moiety, providing a powerful tool for the design and synthesis of next-generation pharmaceuticals. Understanding its structural properties, reactivity, and proper handling is key to successfully leveraging this reagent in research and development.

References

-

M. A. G. G. van den Hoven, et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]

-

Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. ResearchGate. [Link]

-

J. M. F. G. de Assis, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Ishmath Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

-

Cornella, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(methoxymethyl)benzenesulfonyl chloride. PubChem. [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. [Link]

-

ChemSrc. (n.d.). CAS 1146355-33-0 | this compound. ChemSrc. [Link]

-

PrepChem. (n.d.). Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. [Link]

-

Wang, X., et al. (2023). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Royal Society of Chemistry. [Link]

-

de Assis, J. M. F. G., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Santos, M. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. JelSciences. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzene-1-sulfonyl chloride. PubChem. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. This compound [cymitquimica.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 3-methoxy-5-(trifluoromethyl)benzenesulphonyl chloride | 1146355-33-0 [chemicalbook.com]

- 10. 3-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 1146355-33-0 [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. prepchem.com [prepchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry and drug discovery. The document emphasizes scientifically sound and field-proven methodologies, with a primary focus on the robust and scalable Sandmeyer-type reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to enable researchers to confidently and efficiently synthesize this valuable compound.

Introduction: The Significance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are pivotal building blocks in organic synthesis, most notably serving as precursors to sulfonamides, a privileged functional group in a vast array of pharmaceuticals.[1][2] The sulfonamide moiety imparts desirable physicochemical properties, including improved metabolic stability, enhanced binding to biological targets, and modulation of pharmacokinetic profiles. The title compound, this compound, incorporates two key pharmacophoric features: a methoxy group and a trifluoromethyl group. The trifluoromethyl group, in particular, is known to enhance lipophilicity, metabolic stability, and binding affinity. This makes the target molecule a valuable intermediate for the synthesis of novel therapeutic agents.

This guide will explore the primary synthetic routes to this compound, with a detailed focus on the most practical and efficient methodology for laboratory and potential scale-up applications.

Overview of Synthetic Strategies

Several synthetic strategies can be envisioned for the preparation of this compound. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, safety, and desired purity of the final product. The principal approaches include:

-

The Sandmeyer-Type Reaction of an Aniline Derivative: This is arguably the most versatile and widely employed method for the synthesis of aryl sulfonyl chlorides.[1][2][3][4][5] It involves the diazotization of an aniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide and a chloride donor.

-

Direct Chlorosulfonation of an Arene: This method involves the electrophilic aromatic substitution of a suitable benzene derivative with chlorosulfonic acid.[6] While direct, this approach can suffer from poor regioselectivity, especially with multiple substituents on the aromatic ring.

-

Oxidative Chlorination of a Thiol or Disulfide: This pathway requires the synthesis of the corresponding thiol or disulfide precursor, which is then oxidized and chlorinated to the sulfonyl chloride.[6][7]

-

Chlorination of a Sulfonic Acid: This two-step process involves the initial sulfonation of the aromatic ring to a sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent.[6][8]

Given the ready availability of the starting aniline and the high regiocontrol offered, the Sandmeyer-type reaction is the preferred and most thoroughly discussed method in this guide.

The Recommended Synthetic Pathway: A Sandmeyer-Type Approach

The Sandmeyer-type reaction provides a reliable and high-yielding route to this compound, starting from the commercially available 3-methoxy-5-(trifluoromethyl)aniline.[9][10][11] This method can be broadly divided into two key stages: the formation of the diazonium salt and the subsequent chlorosulfonylation.

Mechanistic Insights

The reaction proceeds through the in situ formation of an aryl diazonium salt from the corresponding aniline. This is followed by a copper-catalyzed decomposition of the diazonium salt in the presence of sulfur dioxide and a chloride source, leading to the formation of the desired sulfonyl chloride. A modern and safer variation of this reaction utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO2 surrogate, which circumvents the need to handle gaseous sulfur dioxide.[3][4][5]

The key steps of the Sandmeyer-type chlorosulfonylation are:

-

Diazotization: The aniline is treated with a nitrosating agent, typically sodium nitrite in the presence of a strong acid (e.g., HCl), to form the aryl diazonium salt.

-

Single Electron Transfer (SET): A copper(I) catalyst reduces the diazonium salt to an aryl radical, with the release of nitrogen gas.

-

Sulfonylation: The aryl radical reacts with sulfur dioxide (or its surrogate) to form an arylsulfonyl radical.

-

Oxidative Chlorination: The arylsulfonyl radical is oxidized by copper(II) and reacts with a chloride ion to yield the final aryl sulfonyl chloride, regenerating the copper(I) catalyst.

Visualizing the Synthesis Pathway

Caption: Overall synthesis pathway via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonyl chlorides.[3][4][12][13]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | 191.15 | 10.0 | 1.0 |

| Sodium Nitrite (NaNO2) | 7632-00-0 | 69.00 | 11.0 | 1.1 |

| Concentrated Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 | ~40.0 | ~4.0 |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | - | Solvent |

| Sulfur Dioxide (SO2) or DABSO | 7446-09-5 | 64.07 | Excess | - |

| Copper(I) Chloride (CuCl) | 7758-89-6 | 98.99 | 1.0 | 0.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | - | - | - | Work-up |

| Brine | - | - | - | Work-up |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - | Drying Agent |

Procedure:

Step 1: Diazotization

-

In a well-ventilated fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-methoxy-5-(trifluoromethyl)aniline (1.91 g, 10.0 mmol).

-

Add glacial acetic acid (20 mL) and concentrated hydrochloric acid (3.3 mL, ~40 mmol).

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) and add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Chlorosulfonylation

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid (approximately 50 mL) by bubbling SO2 gas through the solvent at 0 °C. Alternatively, and more safely, use DABSO (1.44 g, 6.0 mmol, 0.6 equiv) as an SO2 surrogate.[3][4]

-

To this solution, add copper(I) chloride (0.10 g, 1.0 mmol).

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper chloride mixture. Control the rate of addition to manage the evolution of nitrogen gas. The temperature should be maintained between 10-20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice-water (200 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is crucial to keep the reaction temperature low during their formation and use them in situ immediately.

-

Sulfur Dioxide: SO2 is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. The use of DABSO as an SO2 surrogate is a safer alternative.[3][4]

-

Chlorinating Agents: Reagents like thionyl chloride and phosphorus pentachloride, which are used in alternative methods, are highly corrosive and react violently with water. Handle with appropriate personal protective equipment.[6][8]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Alternative Synthetic Routes: A Comparative Analysis

While the Sandmeyer-type reaction is recommended, it is valuable for the research scientist to be aware of alternative pathways.

Direct Chlorosulfonation

This method would involve the reaction of 1-methoxy-3-(trifluoromethyl)benzene with chlorosulfonic acid.

Caption: Direct chlorosulfonation pathway.

However, the directing effects of the methoxy (ortho, para-directing) and trifluoromethyl (meta-directing) groups would likely lead to a mixture of regioisomers, complicating the purification process.

From Sulfonic Acid

This two-step approach first involves the sulfonation of 1-methoxy-3-(trifluoromethyl)benzene to form the corresponding sulfonic acid, followed by chlorination.

Caption: Synthesis via the sulfonic acid intermediate.

This method can provide good regioselectivity in the sulfonation step. The subsequent conversion of the sulfonic acid to the sulfonyl chloride is typically achieved with reagents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride.[6][8] However, this adds an extra synthetic step compared to the Sandmeyer approach.

Conclusion

The synthesis of this compound is most efficiently and regioselectively achieved through a Sandmeyer-type reaction starting from 3-methoxy-5-(trifluoromethyl)aniline. This method is well-documented, scalable, and with the use of modern reagents like DABSO, can be performed with enhanced safety. This guide provides the necessary theoretical background and practical protocols to empower researchers in the synthesis of this important chemical intermediate for applications in drug discovery and development.

References

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951–5955. [Link][3][4]

-

Krasnovskaya, O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link][1][2]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. [Link]

-

Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016). [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. [Link]

-

S-Chlorinations - Organic Chemistry Portal. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (2010).

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link][12]

-

Synthesis of 3-Methoxy-benzene sulfonic acid chloride - PrepChem.com. [Link][13]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group. [Link]

-

3-Methoxy-5-(trifluoromethyl)aniline - Chem-Impex. [Link][10]

-

3-Methoxy-5-(trifluoromethyl)aniline - AbacipharmTech-Global Chemical supplier. [Link][11]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. books.rsc.org [books.rsc.org]

- 7. S-Chlorinations [organic-chemistry.org]

- 8. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 9. labsolu.ca [labsolu.ca]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-Methoxy-5-(trifluoromethyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

Introduction: A Strategically Substituted Building Block for Modern Drug Discovery

An In-depth Technical Guide to the Reactivity Profile of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

This compound is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in contemporary medicinal chemistry. Its strategic importance arises from the unique and complementary physicochemical properties imparted by its substituents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][2][3] Conversely, the methoxy (-OCH3) group at the meta-position is electron-donating via resonance, which modulates the electronic character of the benzene ring.[4] This distinct substitution pattern fine-tunes the reactivity of the sulfonyl chloride group, making it an invaluable tool for synthesizing novel sulfonamides and sulfonate esters destined for drug development pipelines.[5][6]

This guide provides an in-depth analysis of the reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its reaction mechanisms, experimental protocols, and applications, grounded in authoritative scientific principles.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is the bedrock of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1146355-33-0 | [7][8][9] |

| Molecular Formula | C₈H₆ClF₃O₃S | [7][10] |

| Molecular Weight | 274.64 g/mol | [7] |

| IUPAC Name | 3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | [10] |

| Canonical SMILES | COC1=CC(C(F)(F)F)=CC(S(=O)(=O)Cl)=C1 | [10] |

| Purity | Typically ≥95.0% | [10] |

Core Reactivity and Mechanistic Insights

The reactivity of sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom.[11] This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[11]

The precise mechanism of this nucleophilic substitution is a subject of detailed study, with evidence pointing towards either a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate, depending on the specific nucleophile and reaction conditions.[11][12][13]

Caption: General mechanisms for nucleophilic substitution on a sulfonyl chloride.

The Electronic Influence of Substituents

The unique reactivity of this compound is a direct consequence of its substitution pattern:

-

5-(Trifluoromethyl) Group: As a potent electron-withdrawing group, the -CF3 moiety significantly increases the partial positive charge on the sulfur atom. This enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[4]

-

3-Methoxy Group: The -OCH3 group is electron-donating through resonance but slightly electron-withdrawing through induction. Its overall effect from the meta position is less pronounced than from an ortho or para position, but it still modulates the electron density of the aromatic ring and can influence regioselectivity in more complex systems.[14]

This electronic balance makes the reagent highly reactive yet potentially more selective in complex synthetic environments compared to more aggressively activated sulfonyl chlorides.

Key Reactions and Applications

The primary utility of this reagent lies in its efficient reaction with amine and alcohol nucleophiles, which are fundamental transformations in the synthesis of biologically active compounds.

Reaction with Amines: Synthesis of Sulfonamides

The reaction with primary or secondary amines is a robust and widely used method for forming the sulfonamide linkage (R-SO₂-NR'R''), a privileged scaffold in medicinal chemistry found in antibiotics, diuretics, and anticonvulsants.[5][6] The reaction proceeds readily, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[15]

Causality: The base is critical because the HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[15]

Reaction with Alcohols: Synthesis of Sulfonate Esters

Alcohols and phenols react with this compound to yield the corresponding sulfonate esters (R-SO₃-R').[16] This transformation is exceptionally useful for two primary reasons:

-

Hydroxyl Group Protection: The resulting sulfonate is stable under many reaction conditions.

-

Activation of Alcohols: The sulfonate group is an excellent leaving group, far superior to the original hydroxyl group. This "activates" the alcohol, facilitating subsequent nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions.[17][18] The reaction is typically performed in the presence of pyridine, which acts as both a solvent and a base.[18]

| Nucleophile | Product Class | Key Reaction Conditions | Significance |

| Primary/Secondary Amines | Sulfonamides | Anhydrous aprotic solvent (DCM, THF), Base (Pyridine, Et₃N), 0 °C to RT | Core structure in numerous pharmaceuticals.[6] |

| Alcohols/Phenols | Sulfonate Esters | Anhydrous pyridine or DCM with a base, 0 °C to RT | Activation of alcohols, converting -OH into a good leaving group for subsequent SN2 reactions.[18] |

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step methodologies for typical applications.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol describes the reaction of this compound with a representative primary amine.

Caption: General workflow for the synthesis of sulfonamides.

Methodology:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent) and anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 equivalents).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (aq). Extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester

This protocol outlines the activation of a primary or secondary alcohol.

Methodology:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine at room temperature.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add this compound (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C. The reaction is often complete within 1-4 hours.

-

Monitoring: Monitor the disappearance of the alcohol by TLC.

-

Workup: Once the reaction is complete, pour the mixture over crushed ice and add concentrated HCl until the pH is acidic.

-

Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or DCM.

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude sulfonate ester, which can often be used in the next step without further purification.

Safety and Handling

As with all sulfonyl chlorides, this compound must be handled with appropriate caution.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[19][20] It is moisture-sensitive and reacts with water, including atmospheric moisture, to release corrosive and toxic hydrogen chloride (HCl) gas.[19][21]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[19] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.[19]

Conclusion

This compound is a powerful and versatile reagent for modern organic synthesis and drug discovery. Its reactivity is driven by a highly electrophilic sulfur center, enhanced by the electron-withdrawing trifluoromethyl group. This inherent reactivity, tempered by the meta-methoxy substituent, allows for the efficient and often selective synthesis of sulfonamides and sulfonate esters. By understanding the core principles of its reactivity and adhering to robust experimental and safety protocols, researchers can effectively leverage this building block to construct complex molecular architectures and accelerate the development of next-generation therapeutics.

References

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTc68or0bay_aKjnOBH7XYiQeQO-Tqu8SZ5rXiRk3nYbX2cbSmzKaQVY7TPXCDuMkh8MlEuoC9FlTroPnMTWD8WwMTHP9jNQWbhFkFBbYF9mv8TC9l6rgHtIFShJb82TcDPRglzoC-PY1kjcamRncZ-bxz1J5Lfew8nQ7wbin6oVqaaOzuN6mmtG1wJTJfyr26FCQx_n3HJDbBeSZuaRqv3BtoI8VOPrFoNlqX0RyLbIoA0bM=]

- American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERIolECAo2D_Jp5zJfNSrdx_X3dYgPHAqUPhu6iobf_cnPZeXlSinjIhs7Iwi1BQh4EdGbAKNsABOXdOkUkHgyViV3QdR7Rw2Q1A_H4NZb7tmbHGUwYse_sueGll2enhFLedu9mZeSm07MCg==]

- National Institutes of Health. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWoi9SFDOeuitduzGK7pYr2mfe9SLoqDElClMnx3qkrxKNKDgwoIX79Mq-3GOgR23fyHjfIAiAlYfd_rAVV5NEGFh7cW0FS4wgEipnvtaeYwPAcxWpyPd8fXfsRJsRLaloKuABIkY50IlKEkA=]

- Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF34JkYl-Rtquh3tgUPPk8UTYDNZCj8kOMeRDAeTE0LrjAE8q4qFC4iy7a5q6l6BK77yrKxSNNPjLTtcsnw5eUYvs_67eiSNkkU4Pob0Znvu06fh48OB0Fugq_amgAhKfITw4lzs4B_FXxw0EPGv9l3Qn9BUYYtDFUPU-zT]

- Taylor & Francis Online. Sulfonyl chloride – Knowledge and References. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXzho_fzFYUv7KMAdbsch_OJziuhEOtbL_E_Ndp-6IVMomr87DPSM_avtEPvzKnV_B64PDtWl80d_gJbQ8Kdekq8IWef1DnkJdWiiQ38zQTUTS65EBrW5_3qrt9kLjslS0QLZX44BjduXGKfhIkZsj_i9n6P6ix9aWCJTHZqwTaA8XioYlcGO5-XNA9aP-__54DmkY9MzggnhQiFeBUYqOPtc-8A==]

- Synthesis of sulfonyl chloride substrate precursors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwVSS57mA101WuBdR5OfZt_n3Xr7s6n3JwOTaHBCZuHTR62-oDvdfXz5WCkP2KKxwvo0KNpc-oRn3XmdjB96wzSe1ioiHjXD7jhFNM2cGn4xl6jwJR0UG4E1LYBHli-W5b3ksZaPqCSdkk0MhyvZb9wvksylyUxvY=]

- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMDcqGufWhtoHHix_t5ZGjJrtGQL7I1V7LewWWXfgH9rb6Lxsmwp233qbFMx4TqlXd37uZ_GynPQ0bqmc1vm9IUe6SvN3oPGrKQjZokxHVO0KMdvUXpI6TrfcTf4ZAtD8tH836r5asLYTxtKijyzBTtarDQuvgAYuvSR1D7VpN0JEixM5O_ODXuJT7ZU3cgQXR62YM9KMDZoFf8gyybessu22RvN_HSCj2OVM70Q==]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_r4K8nN7JTubG_ZqA5UKp0DI6SwqWQCIegBWhmF1OstJ7zeijp9YpBQHpWngMbQEK4l_vc8jLB_F0Y60WW4ZI3vcz3EpOLDOQEBGYfkNaG3qExWRPVQKxMqyl7SyMweRWIFRcGkwOUHRC5F14mdxYysbZF2rG7vrv4eJ3HJqV2S9mc-82Bg65J0jGIl1aC-MZwkHrXCAwgl6_k-iwcPUYBG5qDa2hKgH2UJUopD06_XZkRXvHa5SMLHwLrDJH64FtP8iT7k8J-wBfMx8t]

- SAFETY DATA SHEET - Benzenesulfonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO5Tl1olAcioxEkTBDzG4Jzl3QY-c7HBSt_db7lUIlUG7uVle4PjKrD1RLQQx5h4lMUWiB3Qlj-Fe932fTFHG4Zbl9AMLUlIqzk4wCvZFelWz5-bbcnFEJBpM9aS0IQPVWn9dh89_EKMqQVHo=]

- Smolecule. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj7qwy1ytYccQoj_oz6TUoXKK5oAQkYFXKH6RQjbYR9pstg9PQ4MGZxQMqqVk2nfHvokZVjhfKRFIC7QKib9oNj_jOsqSCU12xDSFSRCTCezFZzzkw2_mobfQfC1QvZfiUfmNTIw==]

- CymitQuimica. SAFETY DATA SHEET - 2-bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWhtZKWJkpet-K3TM3BacC4auoPc__GslPC8fekaPjNdOTHxkNLmv5TBzRhNdY0BDc8xxIRS1DZDdDxyffIUvEYthyffcIp7954MvdvhMIEsUD8J950RZFDYfiuidzAZ1cJQ1RzPc3hYiQhnk-oqABO7_9jfMr3N7991A=]

- Fisher Scientific. SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjmPHowL4-xe0OBjyBzZKz1A3etn9DXLsfqbxnV1vcEjPAk59QjNeXdodoGdD6ApepYgXANUgKHO7U1iP5r348hA_DBsx-vx4fXaIwUlVo_kDy3rFPH_JNVtokmoLGE-XlCXWq3YLlQbJUg6raqcOc2hFanhBv9c0lscR3K5otLbkCV6iW_v92Z-n93cyl0lJ6bzZu78BkyGqcj4Jiy7f_Yu5c8wPamGRe1Y7Y3Lcp8Mx--cdCfasDNX0FWOowf7RjF2JFIlNQb1veyZl0wHoFtdtidRIB6w==]

- PubChem. 3-Fluoro-5-(methoxymethyl)benzenesulfonyl chloride. [URL: https://vertexaisearch.cloud.google.

- Sigma-Aldrich. SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3SEyqPFKNNKTV3KNXY_5ADOvQF9J5_3bT5dRlKKxfP5ZWS_DltiYCzx0ISxf2Y2EEPb-6oKuwfDnmon36-l2dEX7H0B-YvYLWFhKNCBydv89XfQcFua7p1_Qq711-vdXBBZhV4yfMrFHbUyTFyyF7bH1IYuVbFW8EVsTAMn0XdtXs4w==]

- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGK0KH5oIaAm2A7SaQFO4_wCXL-hJHEVnmbHDp7Mlr4ApMdi77dd22skI5YQh77z5Q5HzB_dEAkn3SutxUtBLs9Yml-FfT1U-Nui21nBe97sDe-t9X7KPbgr36aBUandiBBg19eXURsKGsSKaRrSd4JB-poI5GzB9Y9vg_3JypIDRXkuVcaij7OQQvHWV-zV-DAhcWkU7RQV2Zxg03iSR-eGGzhjUKqdrD4bPXPfDLmX7wzpLY8hwmuykRk-tWprST6prsmeUPoQ==]

- Fluorochem. This compound. [URL: https://vertexaisearch.cloud.google.

- CAS 1146355-33-0 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY6_lQJYlIwm9vlxEIwWe4q6XLZJGD6C1zggULZqGPERTr59-U1iva9rM1hbG-6HWSDipYPd52J7VtyOTmCmzt-MTLUFDvY7Q-VK34yTjtAPXwUCktFpLp0b-exu7vusc0okQrX62NaPyeE7TolY6O]

- Royal Society of Chemistry. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5EVriwukOwUgjSzIDznFnqPE0w3LG-lnEyfNVbL8s-hwKbHkjMDzAZBOqMV9yUkRGWZtOAsSFwyOAgKZCXLmHFcQ6LGFMCnaUdGsXJbzwiTtYAGY5MumzSCMvR1XwnK-I8qXJdVyDaWauInpBRmBP32dThOr0msbJ7gxG]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO-S16k9NqOR3VMr4oQs8tGWNcMpkn34mP-vTWHmUVH3UAVBuiEIPqKPm_4O7t9THjFlinbCOUnhoDKyBjuQfTomx6vVRoFq7ufz4sOuj45RZIFlXjkXSdvdmqkLoa2w8RKeWfxFcDc9xXUEc8]

- Sigma-Aldrich. This compound | 1146355-33-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdBkSiBMc2yM2nL8k6rFbzxndqXnOXlR2kn1HrIDOh44EJGc_8g6LhZJU2mB7xQyIndcJpSh3X5_3qiIF7rG-GFTSApBTGGAXclad71uaQam6Kcz2JKYcmTalksviCJ3QZylB7PEIKbfssVMXA5gQd5fKHMPqNzZo-slXs6JDE-WhvguM5ag==]

- Benchchem. An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWt3d-BsQQ3myaiimkg4BdQ50lRaAAn6BIo9-pFvNSbPABrCzA0bo8hd_Sx3d6nSfuhWaEwdgGZXQh_Xk4Iw3GEhoTa1FjqnXPhnoBlqVRX6DR14pvL3aYekd-KaZeWv9w5-lWxCXTUG7NbdL_i8ZUL7mdp2dZ-PwZS2RFy2WAjWrTXj3cU8p25Cnf6-cGnEfd9rl89GTIr4r-ciQyKPre5QgAPSH82h7kvZKdIcnjDd3mqS17VEllFiBYvu4c3IFp]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAeOZ3gu4aBL5hEyi-nzhapP8XnLKU-TNqAMSmtbcJZWisHM1uwFz9-Vme6IJJZhxOXy3zna4vxNNohZzWY_bRut19lPjxF0m7k9T-Kr1vHZP59Hs9Wzapla-Kw_Z44TxvL8vNTYhSra9wMoo=]

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://vertexaisearch.cloud.google.

- Blog. What are the products when Benzene Sulfonyl Chloride reacts with amines? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ0RkVpo-kYIfjJMBPfaDIXHq7b5U5_lt8SVv5lrq7elBnBT-uJYv--sUsf0lz7ypv01635fBXomA8OxuJh_fYrXCHVXrmocrgc2R9R8GUviEwId0fOKqmcvyLOvgrMzFAC00050QrrzdlwsMGCmIKNnpdlOVMwZoovaBQyon41Lih46HhENEJlJ5su2_xNZnFMFUiITeuqC5LmCaKByDF8gn9GI-UOrl1hU6Xu-Jz8mNz3f8=]

- ACS Publications. Applications of Fluorine in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG64dKgf8qEsyPX5bjWu99YFrm9fwpdJV2dhKf06oxsfFkS-Es3-aCMafAtEjWDValWVmi7saJGXEVku-AYyDy6Zkj_fyOiGSoyol-YfrHrPZrT7-77N_KV4U_V3jiDnlxy4-KqviXzH3MkGxqf2paq4CJEUQ==]

- PubChem. 3,4,5-Trimethoxybenzene-1-sulfonyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGINrksoGN8xfCepPYIKCGRYcUf_3ea48niYHWseVQkzSOxChsP4WQnN6ciqwTNUcNIy8a8qZKna-DJF8AICGsfHIus-gKv2o_4FvE7xfZHEkB4TDpuRRwDHlbbitVf9GZUnXsotZzkxs4qnHgw2vOXhLULtE_QpetjG7I9l80LeIjicM10t8zibjftt_d_wyo=]

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHchwXAo8ujCCubhQp035MsRpB3y3FZP-WmfYU57hbGU-gBebZx7lPTt-08Z2DdJrlMJg0eODYTCTOSGr6d7a0QdepLSa2WCeYoflLBfl4bOXhXfWgLQfwF-hEgC2lOI8X1jYGJp1tw3Tr6nTQuraUtPAZnLX7q76zOxRhoAw6vVB2PHZAM7QoKeKvZx_6p3oKmK6sU8jmhmLoJGLfSiY4du1E-ohQ2UmlwFFqr_2z7vJPmTUwry6bwfXtqR33XV4zoRNE=]

- Benchchem. A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4yJ-mNslwJF1otcnSuMLM_ROlBMvNXKgFjelqxdjgMmoIuw3l53f-9GKpJJQO4vyqcRgZxBGTl7shfUG2nmQOJSu63t8fDBjPdSDAESdbSfL-BIi031wNoUBcfwe0i8MuovCV6rNPC3o0t35o6ANV4tRb6wTEeHaB8XtA8gu-X0YRmefoEIr531rDd2QqE7O2oNYyjO5UMag__l9BngkbRimqxk9LimCKMecuhgSPZeJeXqEyoXhGRlw-cQ==]

- Abovchem. 1-fluoro-3-methoxy-5-(trifluoromethyl)benzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWzytNc6yram-MkZLOn-IPQUkWhhkr1T5NOaY0vSsKAttUx3snaTgchVyxJGJpHg79zSakeEtPtdDnzGMiiBNj1t0KM2NNPz24rUuvJdyhT8g-Bm6XpJr014yGPdwGcZipSmpU]

- YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [URL: https://www.youtube.

- YouTube. Alcohols to Alkyl Chlorides, Part 6. [URL: https://www.youtube.

- NIST WebBook. Benzene, (trifluoromethyl)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C98088&Mask=200]

- ResearchGate. Synthesis of trifluoromethylated compounds from alcohols via alkoxydiphenylphosphines. [URL: https://www.researchgate.net/publication/326848772_Synthesis_of_trifluoromethylated_compounds_from_alcohols_via_alkoxydiphenylphosphines]

- Chemistry LibreTexts. 17.6: Reactions of Alcohols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. This compound [cymitquimica.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. This compound | 1146355-33-0 [sigmaaldrich.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility, Handling, and Analysis of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a key reagent in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical framework for its effective use. In the absence of extensive published quantitative solubility data, this guide presents an expert-derived qualitative solubility profile based on first principles and the known reactivity of sulfonyl chlorides. Crucially, it provides detailed, field-proven protocols for the experimental determination of its solubility in various organic solvents. Emphasis is placed on safety and handling, reflecting the compound's reactive nature. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for process development, reaction optimization, and purification strategies.

Introduction: The Utility of a Functionalized Sulfonyl Chloride

This compound is an aromatic sulfonyl chloride featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. This substitution pattern modulates the reactivity of the sulfonyl chloride moiety, making it a valuable building block in medicinal and materials chemistry. Its primary application lies in the synthesis of sulfonamides and sulfonate esters.[1] The formation of a sulfonamide linkage by reacting the sulfonyl chloride with a primary or secondary amine is a cornerstone of drug discovery, present in numerous therapeutic agents.

Understanding the solubility of this reagent is paramount for its practical application. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is fundamental to developing effective work-up and purification protocols. This guide aims to bridge the gap in available literature by providing a robust predictive and experimental framework for solubility assessment.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is the foundation of its safe and effective use.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are predicted values derived from computational models.

| Property | Value | Source(s) |

| CAS Number | 1146355-33-0 | [2][3][4] |

| Molecular Formula | C₈H₆ClF₃O₃S | [2][3] |

| Molecular Weight | 274.64 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Predicted Boiling Point | 310.5 ± 42.0 °C | [3] |

| Predicted Density | 1.495 ± 0.06 g/cm³ | [3] |

| InChI Key | JCJFHWJIWNJCOC-UHFFFAOYSA-N | [2] |

Critical Safety and Handling Mandates

Sulfonyl chlorides as a class are hazardous reagents that demand stringent safety protocols.[5] Their reactivity is the source of both their synthetic utility and their potential danger.

Primary Hazards:

-

Corrosivity: The compound is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[5][6][7] All contact should be avoided.

-

High Reactivity with Water: Sulfonyl chlorides react exothermically, and sometimes violently, with water and other protic species (including atmospheric moisture) to generate corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[5][6] This reactivity necessitates handling under anhydrous conditions.

-

Incompatibility: Avoid contact with strong bases, oxidizing agents, and metals, with which it can react violently.[5][8]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles and a full-face shield are essential.[5][9]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Practice proper glove removal technique to avoid skin contact.[7][9]

-

Protective Clothing: A chemical-resistant lab coat and appropriate footwear are required. For larger quantities, impervious clothing may be necessary.[5][8]

-

Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]

Storage & Handling:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][9]

-

Sources of ignition should be excluded from the handling area.[8]

Solubility Profile: A Predictive and Practical Assessment

Aqueous Reactivity vs. Solubility

It is a common misconception to consider the "solubility" of sulfonyl chlorides in water. These compounds do not dissolve in aqueous media; they react with it. The low intrinsic solubility of aryl sulfonyl chlorides in water is what kinetically protects the bulk material from rapid hydrolysis, often allowing for their isolation via precipitation from aqueous synthesis mixtures.[11] Therefore, for the purpose of this guide:

-

Water and Protic Solvents (e.g., Methanol, Ethanol): Classified as REACTIVE . While solvolysis may be slower in alcohols compared to water, the potential for reaction exists, especially over extended periods or at elevated temperatures.[12]

Predicted Solubility in Organic Solvents

The following table provides an expert prediction of solubility in common laboratory solvents, which should be experimentally verified for any critical application.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN) | High | These solvents effectively solvate the polar sulfonyl chloride group and the aromatic core without reacting. They are common choices for reactions involving sulfonyl chlorides.[13] |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic core of the solute has a strong affinity for these solvents. |

| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate | These solvents provide some polarity for solvation but are less effective than DCM or THF. |

| Non-Polar | Hexanes, Heptane, Cyclohexane | Low to Insoluble | The high polarity of the sulfonyl chloride functional group is poorly solvated by non-polar aliphatic solvents. These are excellent candidates for use as anti-solvents for precipitation/crystallization. |

Experimental Protocol for Solubility Determination

For any process development or scale-up activity, precise, quantitative solubility data is required. The isothermal Shake-Flask Method is a reliable and widely accepted technique for determining equilibrium solubility.[14][15]

Core Principle

The method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a validated analytical technique. The key to this protocol's trustworthiness is ensuring that true equilibrium is reached and that the sampling and analysis are accurate.[15]

Detailed Step-by-Step Methodology

1. Preparation:

- Ensure the this compound is of high purity.

- Use high-purity, anhydrous solvents, as water content can affect both solubility and stability.

- Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent to be tested.

2. Equilibration:

- Add a pre-weighed amount of the solvent (e.g., 5.0 mL) to each vial.

- Add an excess of the solid sulfonyl chloride to each vial. "Excess" means enough solid remains clearly visible at the end of the experiment. A starting point is ~100-200 mg.

- Seal the vials tightly.

- Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the vials for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium. A preliminary kinetic study can determine the time required to reach a plateau in concentration.[15]

3. Sample Preparation and Phase Separation:

- After equilibration, remove the vials from the shaker and let them stand for at least 1 hour at the same constant temperature to allow the excess solid to settle.

- Carefully draw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

4. Analysis (Gravimetric Method):

- Accurately weigh the vial containing the filtered saturated solution.

- Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.

- Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved solid.

- Calculate the solubility (e.g., in mg/mL or g/100 g solvent).

5. Analysis (Chromatographic Method - e.g., HPLC):

- Prepare a calibrated stock solution of the compound in the solvent of interest.

- Create a series of calibration standards of known concentrations from the stock solution.

- Accurately dilute a known volume or mass of the filtered saturated solution.

- Analyze the calibration standards and the diluted sample by HPLC (with a UV detector).

- Determine the concentration of the saturated solution from the calibration curve.

Workflow Visualization

The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion and Practical Recommendations

This compound is a valuable synthetic intermediate whose effective use hinges on a clear understanding of its solubility and reactivity. While it is reactive towards water and protic solvents, it is predicted to be highly soluble in common aprotic organic solvents such as THF and dichloromethane. For applications requiring precise concentration control, process optimization, or crystallization development, the Shake-Flask method detailed in this guide provides a robust and reliable pathway to generating quantitative solubility data. Always prioritize safety by adhering to the stringent handling procedures mandated for corrosive and water-reactive sulfonyl chlorides.

References

- Title: Safe Handling and Quenching of Sulfonyl Chlorides Source: Benchchem Technical Support Center URL

- Title: The Experimental Determination of Solubilities Source: ResearchGate URL

- Source: N/A (General Chemistry Procedure)

- Title: Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND Source: ChemicalBook URL

- Title: How To Determine Solubility Of Organic Compounds?

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL

- Source: International Chemical Safety Cards (ICSCs)

- Source: NJ.

- Title: Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL

- Title: 3-Methoxy-5-(trifluoromethyl)

- Title: WO2005116635A1 - Method for determining solubility of a chemical compound Source: Google Patents URL

- Title: 3-methoxy-5-(trifluoromethyl)